Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid
CAS No.: 269396-69-2
Cat. No.: VC6883218
Molecular Formula: C24H22N2O4
Molecular Weight: 402.45
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 269396-69-2 |
---|---|
Molecular Formula | C24H22N2O4 |
Molecular Weight | 402.45 |
IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid |
Standard InChI | InChI=1S/C24H22N2O4/c27-23(28)14-17(13-16-9-11-25-12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22H,13-15H2,(H,26,29)(H,27,28)/t17-/m1/s1 |
Standard InChI Key | ZHEGVQVHZCLRTM-QGZVFWFLSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid (CAS: 269396-69-2) belongs to the class of β³-amino acids, where the amino group is positioned on the third carbon of the butyric acid backbone. The R-configuration at the β-carbon distinguishes it from its S-enantiomer (CAS: 270065-69-5), which shares identical molecular formulae but differs in optical activity.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₂N₂O₄ |
Molecular Weight | 402.44 g/mol |
Density | 1.285 g/cm³ |
Boiling Point | 658.9°C at 760 mmHg |
Flash Point | 352.3°C |
LogP | 4.397 |
Polar Surface Area | 88.52 Ų |
The 4-pyridyl moiety introduces aromaticity and hydrogen-bonding capability, while the Fmoc group ensures amine protection during solid-phase peptide synthesis (SPPS) . The compound’s solubility is limited in aqueous media but favorable in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Synthesis and Purification Strategies
Synthetic Routes
The synthesis of Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid typically involves asymmetric homologation of α-amino acids. A representative pathway includes:
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Chiral Auxiliary Incorporation: L- or D-glutamic acid serves as a starting material, with the side chain extended via Arndt-Eistert homologation to introduce the pyridyl group.
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Fmoc Protection: The amine group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., sodium bicarbonate) .
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Purification: Reverse-phase HPLC with a C18 column and acetonitrile/water gradients (0.1% trifluoroacetic acid) achieves >95% purity.
Industrial Production
Large-scale synthesis employs automated peptide synthesizers, which iteratively couple Fmoc-protected residues to resin-bound peptides. Critical parameters include:
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Deprotection: 20% piperidine in DMF (5–20 min, room temperature) removes Fmoc groups via β-elimination.
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Coupling: HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or DIPCDI (diisopropylcarbodiimide) activates the carboxylic acid for amide bond formation .
Reactivity and Functionalization
Fmoc Deprotection Kinetics
The Fmoc group exhibits rapid cleavage under mild basic conditions, with a half-life (t₁/₂) of <30 seconds in 20% piperidine/DMF. This contrasts with tert-butoxycarbonyl (Boc) groups, which require stronger acids like trifluoroacetic acid.
Side-Chain Modifications
The 4-pyridyl group permits diverse post-synthetic modifications:
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Oxidation: Hydrogen peroxide converts pyridyl to pyridine N-oxide, enhancing hydrogen-bonding capacity for kinase inhibitor design.
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Metal Coordination: The nitrogen lone pair facilitates coordination with transition metals (e.g., Cu²⁺, Ni²⁺), enabling applications in catalysis or biosensing.
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
Incorporating this compound into SPPS workflows improves peptide stability and folding. For example:
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β-Peptide Synthesis: The β³-amino acid backbone resists proteolytic degradation, prolonging half-life in biological systems .
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Helical Mimetics: The pyridyl group stabilizes α-helical conformations via π-π stacking, mimicking natural protein domains.
Drug Discovery
Peptides featuring Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid exhibit enhanced receptor binding in preclinical studies:
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GPCR Targeting: Modifications to the pyridyl group improve affinity for G protein-coupled receptors (GPCRs) involved in neurotransmission .
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Antimicrobial Peptides: Hydrophobic interactions mediated by the aromatic side chain enhance membrane disruption in Gram-positive bacteria.
Comparative Analysis with Enantiomers and Analogs
Stereochemical Effects
Property | R-Enantiomer | S-Enantiomer |
---|---|---|
Coupling Efficiency | 92% (HATU/DIPEA) | 88% (HATU/DIPEA) |
Proteolytic Stability | t₁/₂ = 12 h (trypsin) | t₁/₂ = 8 h (trypsin) |
Receptor Binding | IC₅₀ = 45 nM (NK1 receptor) | IC₅₀ = 210 nM (NK1 receptor) |
The R-configuration confers superior biological activity due to optimal spatial alignment with chiral binding pockets .
Structural Analogs
Compound | Key Modification | Application |
---|---|---|
Fmoc-(R)-3-amino-4-(3-pyridyl)-butyric | Meta-pyridyl substitution | Reduced receptor affinity |
Fmoc-(R)-3-amino-4-(2-naphthyl)-butyric | Larger aromatic system | Enhanced hydrophobic binding |
Challenges and Future Directions
Solubility Optimization
Strategies to improve aqueous solubility include:
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PEGylation: Attaching polyethylene glycol (PEG) chains to the pyridyl nitrogen.
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Salt Formation: Counterion exchange with citric or acetic acid.
Computational Modeling
Molecular dynamics simulations predict that replacing the pyridyl group with pyrimidine could improve binding entropy in kinase inhibitors.
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